4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Plant Growth and Physiological Research
Imidazole structures, including plant growth retardants, are used in agricultural, horticultural, and physiological research. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, offering insights into the regulation of terpenoid metabolism relevant to phytohormones and sterols. This relationship aids in understanding cell division, elongation, and senescence processes (Grossmann, 1990).
Antimicrobial Applications
Novel pyrazolo[1,5-a]pyrimidine compounds containing phenylsulfonyl moieties have been synthesized and evaluated for antimicrobial activities. These compounds show promising activity against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Alsaedi et al., 2019).
Antitumor Evaluations
Research on 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and 3-deazapurine (imidazo[4,5-c]pyridine) nucleosides related to sulfenosine, sulfinosine, and sulfonosine demonstrated their preparation and evaluation for antileukemic activity in mice. Although these nucleosides did not exhibit significant biologically relevant activity, they provided insights into how structural modifications in base and carbohydrate moieties could influence antileukemic activity (Ramasamy et al., 1990).
Synthesis and Antibacterial Evaluation
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents highlights the chemical versatility and potential biomedical applications of sulfonamide-related structures. These compounds exhibited significant antibacterial activity, underscoring their potential in antimicrobial therapy (Azab et al., 2013).
Mechanism of Action
The mechanism of action of imidazole and its derivatives is diverse, depending on the specific compound. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(5,6-dimethylpyrimidin-4-yl)-5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-10-11(2)17-9-19-15(10)20-4-12-6-21(7-13(12)5-20)24(22,23)14-3-16-8-18-14/h3,8-9,12-13H,4-7H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLIQCRUDHPABA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)S(=O)(=O)C4=CN=CN4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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